molecular formula C14H15N3O B5318950 1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea

1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea

Cat. No.: B5318950
M. Wt: 241.29 g/mol
InChI Key: SHMSLZZPNHKARM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea is an organic compound that features a urea linkage between a 2,3-dimethylphenyl group and a pyridin-2-yl group

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-6-5-7-12(11(10)2)16-14(18)17-13-8-3-4-9-15-13/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMSLZZPNHKARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea typically involves the reaction of 2,3-dimethylaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2,3-Dimethylaniline+Pyridine-2-carbonyl chlorideThis compound\text{2,3-Dimethylaniline} + \text{Pyridine-2-carbonyl chloride} \rightarrow \text{this compound} 2,3-Dimethylaniline+Pyridine-2-carbonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-3-pyridin-3-ylurea: Similar structure but with the pyridinyl group at the 3-position.

    1-(2,3-Dimethylphenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridinyl group at the 4-position.

    1-(2,3-Dimethylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

1-(2,3-Dimethylphenyl)-3-pyridin-2-ylurea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and applications.

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